molecular formula C19H20N2 B1221649 6-(1-Azepanyl)phenanthridine

6-(1-Azepanyl)phenanthridine

Cat. No. B1221649
M. Wt: 276.4 g/mol
InChI Key: KWRPLALZCYOWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-azepanyl)phenanthridine is a member of phenanthridines.

Scientific Research Applications

DNA Binding and Bioorganic Chemistry

Phenanthridine derivatives, including 6-(1-Azepanyl)phenanthridine, have been extensively studied for their efficient DNA binding capabilities. Since the discovery of DNA structure in the 1960s, these derivatives have been recognized for their DNA intercalative binding. They have been utilized as DNA- and RNA-fluorescent markers, such as ethidium bromide, and as probes for cell viability like propidium iodide. Recent studies have refocused on phenanthridine alkaloids and their antiparasitic/antitumor properties (Tumir, Radić Stojković, & Piantanida, 2014).

Synthesis and Chemical Applications

A range of studies have explored the synthesis of phenanthridine derivatives using various methods. For instance, a visible-light-catalyzed cyclization method was developed for synthesizing 6-aryl substituted phenanthridines under oxidant-free and transition-metal-free conditions (Gu et al., 2014). Another approach involved the palladium-catalyzed Suzuki–Miyaura reaction followed by intramolecular aza-Michael addition, applicable to a wide range of substituted phenanthridines (Xiao-bo et al., 2014).

Antimicrobial and Anticancer Activity

Research has also been conducted on the antimicrobial and anticancer properties of phenanthridine derivatives. A study synthesized 38 novel phenanthridines as analogs of benzo[c]phenanthridine alkaloids, which exhibited high antibacterial activity against certain bacteria and cytotoxicity against cancer cell lines (Lasák et al., 2018).

Liquid Crystal Technology

Phenanthridine derivatives have also found applications in the field of liquid crystals. A novel liquid crystalline phenanthridine derivative was synthesized and shown to have a strong ability to bind with DNA, with potential applications in this technology (Vadivel et al., 2021).

properties

Product Name

6-(1-Azepanyl)phenanthridine

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

6-(azepan-1-yl)phenanthridine

InChI

InChI=1S/C19H20N2/c1-2-8-14-21(13-7-1)19-17-11-4-3-9-15(17)16-10-5-6-12-18(16)20-19/h3-6,9-12H,1-2,7-8,13-14H2

InChI Key

KWRPLALZCYOWQM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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